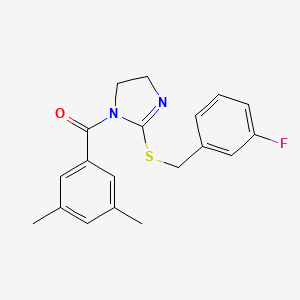

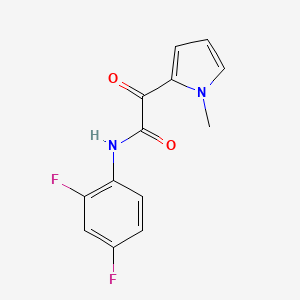

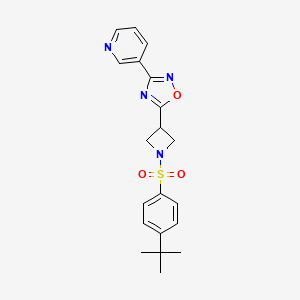

![molecular formula C30H26N2O8 B2723728 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide CAS No. 866345-20-2](/img/structure/B2723728.png)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis

This involves detailing the reactions that the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other relevant properties.Applications De Recherche Scientifique

Catalytic Applications

Research on phosphine ligands similar in complexity to the target molecule shows significant applications in asymmetric hydrogenation reactions. For instance, ligands derived from benzodioxin and related structures have been utilized in rhodium-catalyzed asymmetric hydrogenation, demonstrating high enantioselectivities and catalytic activities for the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012). This suggests that compounds with benzodioxin components could be explored for their catalytic properties in pharmaceutical synthesis.

Structural Studies and Co-crystal Formation

Compounds featuring quinoline derivatives and amide bonds, similar to the functional groups in the target molecule, have been studied for their ability to form co-crystals with aromatic diols. These structural studies can reveal insights into molecular interactions and crystal engineering, which are crucial for the development of new materials and pharmaceuticals (Karmakar et al., 2009).

Antimalarial and Antiviral Applications

Compounds with sulfonamide functionalities have been investigated for their antimalarial properties and potential applications in treating COVID-19, demonstrating the importance of heterocyclic compounds in medicinal chemistry. Theoretical and docking studies on these compounds can highlight their reactivity and interaction with biological targets, suggesting a pathway for the development of new therapeutics (Fahim & Ismael, 2021).

Catalysis and Synthetic Applications

Research on pincer catalysts derived from quinoline and related heterocycles underscores their utility in the reduction of ketones, pointing towards their broader applicability in organic synthesis and industrial processes (Facchetti et al., 2016).

Antioxidant and Antitumor Activities

The exploration of novel compounds for their antioxidant and antitumor activities is a significant area of research. Studies on benzoxazolone derivatives have shown that these compounds exhibit moderate to high activities, highlighting the potential for chemical structures with oxazolone, quinoline, or related functionalities to serve as leads in the development of new therapeutic agents (Fadda et al., 2011).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.

Orientations Futures

This involves discussing potential future research directions or applications for the compound based on its properties and uses.

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O8/c1-2-36-20-6-3-18(4-7-20)29(34)22-16-32(23-15-27-26(39-11-12-40-27)14-21(23)30(22)35)17-28(33)31-19-5-8-24-25(13-19)38-10-9-37-24/h3-8,13-16H,2,9-12,17H2,1H3,(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWDRTSGEOHCFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(=O)NC5=CC6=C(C=C5)OCCO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

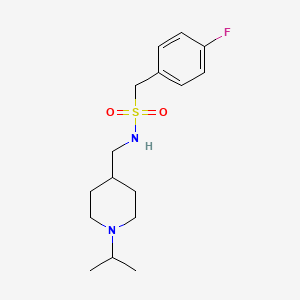

![17-[(4-Tert-butylphenyl)methoxy]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2723645.png)

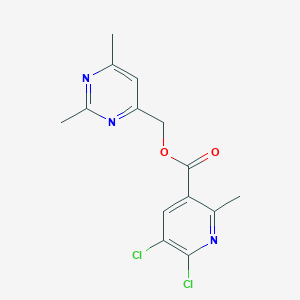

![1-(3-Chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2723646.png)

![1-(4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylurea](/img/structure/B2723649.png)

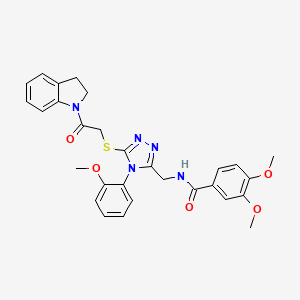

![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2723655.png)

![methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate](/img/structure/B2723660.png)